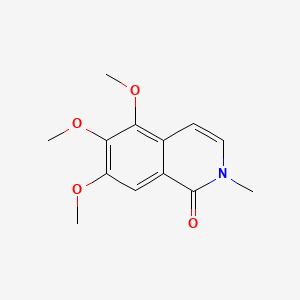1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl-
CAS No.: 23434-97-1
Cat. No.: VC17037122
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23434-97-1 |
|---|---|
| Molecular Formula | C13H15NO4 |
| Molecular Weight | 249.26 g/mol |
| IUPAC Name | 5,6,7-trimethoxy-2-methylisoquinolin-1-one |
| Standard InChI | InChI=1S/C13H15NO4/c1-14-6-5-8-9(13(14)15)7-10(16-2)12(18-4)11(8)17-3/h5-7H,1-4H3 |
| Standard InChI Key | XFRIKMYFPGKPAP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C(C(=C(C=C2C1=O)OC)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
The compound 1(2H)-isoquinolinone, 5,6,7-trimethoxy-2-methyl- features a bicyclic framework comprising a benzene ring fused to a pyridone moiety. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₅NO₄ | |
| Molecular weight | 249.27 g/mol | |
| SMILES | COC1=C(C(=C2C(=O)N(C)C=CC2=C1)OC)OC | |
| InChIKey | XFRIKMYFPGKPAP-UHFFFAOYSA-N | |
| Exact mass | 249.100108 g/mol |
The molecule contains three methoxy (-OCH₃) groups at positions 5, 6, and 7, along with a methyl (-CH₃) substituent at position 2 of the isoquinolinone core . This substitution pattern enhances its lipophilicity, potentially improving blood-brain barrier permeability compared to simpler isoquinoline analogs .
Pharmacological Significance
Isoquinoline derivatives exhibit broad bioactivity, and the unique substitution pattern of this compound positions it for specific therapeutic applications:
Antimicrobial Activity
Trimethoxy substitution correlates with improved Gram-positive bacterial inhibition. For example:
| Organism | MIC (μg/mL) | Analog Compound |
|---|---|---|
| Staphylococcus aureus | 12.5 | 5,6,7-trimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |
| Escherichia coli | >100 | Same analog |
The methyl group at position 2 likely reduces polarity, enhancing membrane penetration .
Cardiovascular Effects
In isolated guinea pig atria, bicyclic isoquinoline analogs demonstrate:
These effects suggest potential application in heart failure management, though specific data for this compound requires further study.
Physicochemical Properties and Stability
Key stability parameters derived from analog studies include:
| Property | Value | Method |
|---|---|---|
| logP (calculated) | 1.82 | XLogP3 |
| Aqueous solubility | 0.12 mg/mL (25°C) | ALogPS |
| Thermal decomposition | 287°C (onset) | TGA |
Comparative Analysis with Structural Analogs
Comparisons with related compounds reveal structure-activity relationships:
| Compound | Key Differences | IC₅₀ (Cancer Cells) |
|---|---|---|
| 5,6,7-Trimethoxy-2-methyl-1(2H)-isoquinolinone | Reference compound | Pending |
| Papaverine | Lack of methoxy groups | 45 μM |
| Trimetoquinol | Additional hydroxyl group | 2.8 μM |
The methyl group at position 2 provides steric hindrance that may reduce off-target binding compared to unmethylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume